molecular formula C20H26N2O2S B4420315 4-methyl-N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]benzenesulfonamide

4-methyl-N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]benzenesulfonamide

Cat. No. B4420315
M. Wt: 358.5 g/mol
InChI Key: WRGKXLXVOCLBPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]benzenesulfonamide, also known as MPMP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the piperidine family and is structurally similar to other compounds that have been used for their pharmacological properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]benzenesulfonamide involves its ability to bind to the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By inhibiting this transporter, this compound increases the levels of dopamine in the brain, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to increase locomotor activity in rats, which suggests that it has a stimulant effect on the central nervous system. In addition, this compound has been shown to increase the release of dopamine in the brain, which can lead to feelings of pleasure and reward.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-methyl-N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]benzenesulfonamide in lab experiments is that it has a well-defined mechanism of action and has been extensively studied. This makes it a useful tool for researchers who are interested in studying the dopamine system and its role in various physiological processes. However, one of the limitations of using this compound is that it can be difficult to obtain in large quantities and can be expensive.

Future Directions

There are several future directions for research on 4-methyl-N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]benzenesulfonamide. One area of interest is the potential use of this compound in the treatment of Parkinson's disease. Another area of interest is the development of new compounds that are structurally similar to this compound but have improved pharmacological properties. Finally, there is also interest in studying the long-term effects of this compound on the brain and its potential for abuse.

Scientific Research Applications

4-methyl-N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]benzenesulfonamide has been studied extensively for its potential use in scientific research. This compound has been shown to have a variety of pharmacological properties, including the ability to act as a dopamine transporter inhibitor. This makes this compound a potential candidate for the treatment of conditions such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

4-methyl-N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S/c1-17-8-10-19(11-9-17)25(23,24)21-16-20(12-14-22(2)15-13-20)18-6-4-3-5-7-18/h3-11,21H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGKXLXVOCLBPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2(CCN(CC2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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